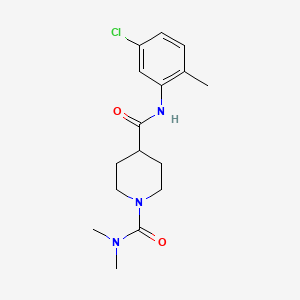
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was initially developed as a neuroprotective agent for the treatment of Parkinson's disease. In recent years, CEP-1347 has gained attention for its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
作用机制
CEP-1347 exerts its neuroprotective effects by inhibiting the activation of JNK signaling pathway. This pathway is activated in response to various stress stimuli, such as oxidative stress, inflammation, and excitotoxicity. The activation of JNK pathway leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in cell death and survival. CEP-1347 inhibits the activation of JNK pathway by binding to the ATP-binding site of JNK kinase, thereby preventing the phosphorylation of c-Jun.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders. In preclinical studies, CEP-1347 has been shown to reduce neuronal death and improve motor function in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. CEP-1347 has also been shown to reduce inflammation and oxidative stress in these models.
实验室实验的优点和局限性
One of the advantages of CEP-1347 is its specificity for JNK kinase. This compound has been shown to have minimal off-target effects and does not interfere with other signaling pathways. However, one of the limitations of CEP-1347 is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.
未来方向
There are several future directions for the research on CEP-1347. One of the potential applications of CEP-1347 is in the treatment of traumatic brain injury (TBI). TBI is a major cause of disability and death worldwide, and there are currently no effective treatments for this condition. CEP-1347 has been shown to have neuroprotective effects in animal models of TBI, and further studies are needed to determine its potential therapeutic applications in this condition.
Another potential application of CEP-1347 is in the treatment of stroke. Stroke is a leading cause of death and disability worldwide, and there are currently limited treatment options for this condition. CEP-1347 has been shown to have neuroprotective effects in animal models of stroke, and further studies are needed to determine its potential therapeutic applications in this condition.
Conclusion:
CEP-1347 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound exerts its neuroprotective effects by inhibiting the activation of JNK signaling pathway, which is involved in the regulation of cell death and survival. CEP-1347 has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders, and further studies are needed to determine its potential therapeutic applications in these conditions.
合成方法
The synthesis of CEP-1347 involves a multi-step process that includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-chloro-5-methylphenylacetone. This intermediate is then reacted with piperidine to yield N-(2-chloro-5-methylphenyl)-N-methylpiperidin-4-amine. The final step involves the reaction of this intermediate with dimethyl malonate to form CEP-1347.
科学研究应用
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, CEP-1347 has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is involved in the regulation of cell death and survival, and its dysregulation has been implicated in the pathogenesis of various neurological disorders.
属性
IUPAC Name |
4-N-(5-chloro-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-4-5-13(17)10-14(11)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKVFDFKASAXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)
![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)
![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)
![3-[2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B5379748.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5379759.png)
![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)
![6-[(4-chloro-2-methylphenoxy)acetyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5379774.png)
![2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5379779.png)
amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5379781.png)
![6-(2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5379788.png)
![3-amino-N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5379801.png)